4-Methoxy-2,3,6-trimethylphenol
Overview
Description
4-Methoxy-2,3,6-trimethylphenol is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3,6-trimethylphenol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 280.9±35.0 °C at 760 mmHg, and a flash point of 136.1±10.9 °C .Physical And Chemical Properties Analysis
4-Methoxy-2,3,6-trimethylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 280.9±35.0 °C at 760 mmHg, and a flash point of 136.1±10.9 °C . It also has a molar refractivity of 49.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 160.7±3.0 cm3 .Scientific Research Applications
Synthesis and Environmental Studies
4-Methoxy-2,3,6-trimethylphenol is synthesized and utilized in studies focusing on environmental substances, particularly endocrine disruptors. It's crucial in understanding the estrogenic effects and degradation behavior in the environment of various compounds (Boehme et al., 2010).
Thermochemical and Physical Properties
The compound is a structural fragment of different antioxidants and biologically active molecules, capable of forming strong hydrogen bonds. Thermochemical properties like vaporization and sublimation enthalpies, and solution enthalpies in various solvents are studied, providing insights into its behavior in different environments (Varfolomeev et al., 2010).
Antioxidant and Biological Activities
4-Methoxy-2,3,6-trimethylphenol is also studied for its effects on phenolic-hydrogen bond dissociation, which is relevant in the field of antioxidants. The compound's potential as a good antioxidant is explored through various calorimetric methods and DFT calculations (Heer et al., 1999).
Catalytic and Synthetic Applications
The compound finds use in catalytic processes, such as the oxidation of 2,3,6-trimethylphenol to trimethyl-p-benzoquinone. Understanding the optimal catalyst and reaction conditions for such reactions is critical, particularly for applications in synthesizing compounds like Vitamin E precursors (Kholdeeva et al., 2009).
properties
IUPAC Name |
4-methoxy-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIRRMZHJWPOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304947 | |
Record name | 4-Methoxy-2,3,6-trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,6-trimethylphenol | |
CAS RN |
53651-61-9 | |
Record name | NSC168489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2,3,6-trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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